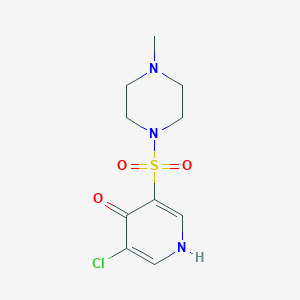
2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Aminopiridin-3-il)pirrolidina-1-carbaldehído es un compuesto químico con la fórmula molecular C10H13N3O. Presenta un anillo de pirrolidina sustituido con un grupo aminopiridina y un grupo funcional aldehído.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-(6-Aminopiridin-3-il)pirrolidina-1-carbaldehído típicamente implica la reacción de 6-aminopiridina con pirrolidina-1-carbaldehído bajo condiciones controladas. La reacción puede ser catalizada por ácidos o bases, dependiendo del rendimiento y pureza deseados. El proceso a menudo requiere un control cuidadoso de la temperatura y el uso de solventes como etanol o metanol para facilitar la reacción.
Métodos de Producción Industrial: En un entorno industrial, la producción de este compuesto puede implicar reacciones por lotes a gran escala con condiciones optimizadas para maximizar el rendimiento y minimizar las impurezas. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía, puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones: 2-(6-Aminopiridin-3-il)pirrolidina-1-carbaldehído puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo aldehído puede ser oxidado a un ácido carboxílico utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El grupo aldehído puede ser reducido a un alcohol primario utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica, formando derivados con diferentes grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Principales Productos Formados:
Oxidación: Ácido 2-(6-aminopiridin-3-il)pirrolidina-1-carboxílico.
Reducción: 2-(6-Aminopiridin-3-il)pirrolidina-1-metanol.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(6-Aminopiridin-3-il)pirrolidina-1-carbaldehído tiene varias aplicaciones en investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de compuestos heterocíclicos.
Biología: El compuesto se utiliza en el estudio de las interacciones enzimáticas y como un posible inhibidor en ensayos bioquímicos.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluida su función como precursor en la síntesis de agentes farmacéuticos.
Industria: El compuesto se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de agroquímicos y colorantes.
Mecanismo De Acción
El mecanismo de acción de 2-(6-Aminopiridin-3-il)pirrolidina-1-carbaldehído implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo aldehído puede formar enlaces covalentes con residuos nucleofílicos en proteínas, lo que lleva a la inhibición o modulación de su actividad. La parte aminopiridina puede participar en enlaces de hidrógeno e interacciones π-π, lo que aumenta la afinidad de unión y la especificidad del compuesto.
Compuestos Similares:
Pirrolidina-2-carbaldehído: Estructura similar pero carece del grupo aminopiridina.
6-Aminopiridina-3-carboxaldehído: Contiene el grupo aminopiridina pero carece del anillo de pirrolidina.
Pirrolidina-2,5-diona: Un compuesto relacionado con diferentes grupos funcionales.
Singularidad: 2-(6-Aminopiridin-3-il)pirrolidina-1-carbaldehído es único debido a la combinación de su anillo de pirrolidina y su grupo aminopiridina, lo que le confiere una reactividad química y una actividad biológica distintas.
Comparación Con Compuestos Similares
Pyrrolidine-2-carbaldehyde: Similar structure but lacks the aminopyridine group.
6-Aminopyridine-3-carboxaldehyde: Contains the aminopyridine group but lacks the pyrrolidine ring.
Pyrrolidine-2,5-dione: A related compound with different functional groups.
Uniqueness: 2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the combination of its pyrrolidine ring and aminopyridine group, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-(6-aminopyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c11-10-4-3-8(6-12-10)9-2-1-5-13(9)7-14/h3-4,6-7,9H,1-2,5H2,(H2,11,12) |
Clave InChI |
GWULEBKEZNFDEO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C=O)C2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


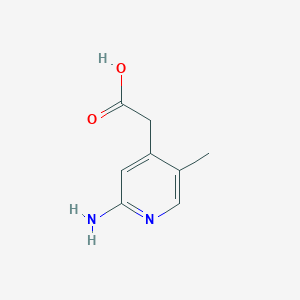


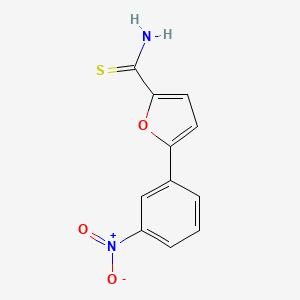
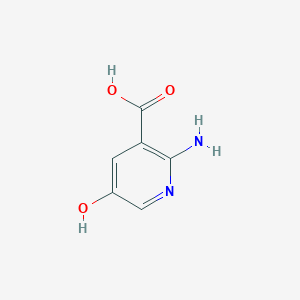

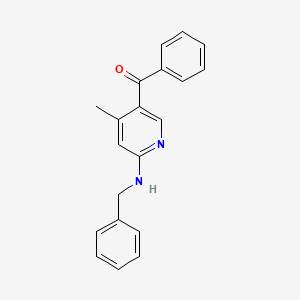

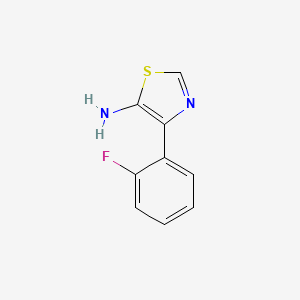
![5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B11807502.png)


![6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807512.png)
